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Compound of Interest

Compound Name:
2-(2-Chloro-4-

formylphenoxy)acetamide

CAS No.: 333743-26-3

Cat. No.: B1349153 Get Quote

Executive Summary
This guide details the synthetic pathway for 2-(2-Chloro-4-formylphenoxy)acetamide, a

critical intermediate often employed in the development of kinase inhibitors and fused

heterocyclic systems. While literature precedents (e.g., US Patent 2004/0224961) utilize

alkoxide bases in protic solvents, this guide proposes an optimized Williamson Ether Synthesis

using carbonate bases in a polar aprotic solvent. This modification aims to suppress aldol side-

reactions, improve yield, and simplify the purification workflow.

Key Chemical Attributes:

CAS Number: 333743-26-3

Molecular Formula: C

H

ClNO

Molecular Weight: 213.62 g/mol

Core Reactivity: Nucleophilic substitution (S
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2) at the

-carbon of 2-chloroacetamide by a phenoxide anion.

Retrosynthetic Analysis & Strategy
The synthesis is best approached via a disconnection at the ether linkage. The target molecule

is assembled by coupling 3-Chloro-4-hydroxybenzaldehyde with 2-Chloroacetamide.[1]

Strategic Considerations (Causality):
Acidity of Phenol: The pKa of 3-chloro-4-hydroxybenzaldehyde is approximately 7-8

(enhanced acidity due to the electron-withdrawing formyl and chloro groups). Weak bases

like K

CO

are sufficient for deprotonation.

Chemoselectivity: Strong bases (e.g., KOtBu, NaH) pose a risk of deprotonating the

acetamide nitrogen or inducing Cannizzaro/Aldol reactions on the aldehyde. Using K

CO

mitigates these risks.

Finkelstein Catalysis: The addition of Potassium Iodide (KI) converts the alkyl chloride to a

more reactive alkyl iodide in situ, significantly accelerating the rate-determining S

2 step.

Pathway Visualization
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Target:
2-(2-Chloro-4-formylphenoxy)acetamide

Disconnection:
Ether Linkage (O-C)

Retrosynthesis

Precursor A:
3-Chloro-4-hydroxybenzaldehyde

Precursor B:
2-Chloroacetamide

Click to download full resolution via product page

Figure 1: Retrosynthetic breakdown of the target molecule.

Experimental Protocols
Method A: Optimized Williamson Ether Synthesis
(Recommended)
Rationale: This protocol utilizes DMF as a solvent to solvate the phenoxide anion effectively,

while K

CO

acts as a mild base/buffer. KI is added as a nucleophilic catalyst.

Materials Table
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Reagent MW ( g/mol ) Equiv.[2][3]
Mass/Vol
(Scale)

Role

3-Chloro-4-

hydroxybenzalde

hyde

156.57 1.0
10.0 g (63.9

mmol)
Substrate

2-

Chloroacetamide
93.51 1.2

7.17 g (76.7

mmol)
Alkylating Agent

Potassium

Carbonate (K

CO

)

138.21 2.0
17.6 g (127.8

mmol)
Base

Potassium Iodide

(KI)
166.00 0.1

1.06 g (6.4

mmol)
Catalyst

DMF

(Anhydrous)
- - 100 mL Solvent

Step-by-Step Procedure:
Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-

Chloro-4-hydroxybenzaldehyde (10.0 g) in anhydrous DMF (100 mL).

Deprotonation: Add K

CO

(17.6 g) in a single portion. Stir at Room Temperature (RT) for 30 minutes. The solution will
likely turn yellow/orange due to phenoxide formation.

Addition: Add 2-Chloroacetamide (7.17 g) and KI (1.06 g) to the suspension.

Reaction: Heat the mixture to 80°C under an inert atmosphere (N

or Ar) for 4–6 hours.
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Self-Validation: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane). The aldehyde

starting material (Rf ~0.6) should disappear, and a more polar product spot (Rf ~0.3)

should appear.

Quench & Precipitation: Cool the reaction mixture to RT. Pour the mixture slowly into 500 mL

of ice-cold water with vigorous stirring. The product should precipitate as a solid.[2][4]

Isolation: Stir the aqueous slurry for 30 minutes to ensure removal of residual DMF. Filter the

solid via vacuum filtration (Buchner funnel).

Washing: Wash the filter cake with water (3 x 50 mL) to remove inorganic salts and traces of

DMF.

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or pure Ethanol.

Drying: Dry in a vacuum oven at 45°C overnight.

Method B: Literature Precedent (Patent US20040224961)
Context: This method uses a stronger alkoxide base in methanol. While functional, yields are

often lower (~30-40%) due to potential side reactions and solubility issues.

Protocol Summary:
Dissolve 3-Chloro-4-hydroxybenzaldehyde (10 g) in Methanol (100 mL).

Add 1.0 M Potassium tert-butoxide (64 mL, ~1.0 equiv).

Add 2-Chloroacetamide (5.96 g).[5]

Reflux overnight.

Evaporate solvent, triturate residue with water, and collect solid.[3][5][6]

Purification & Workup Logic
The following workflow ensures the removal of the high-boiling solvent (DMF) and inorganic

byproducts without column chromatography, which is ideal for scale-up.
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Figure 2: Workup and Purification Flowchart.

Analytical Validation
To ensure the integrity of the synthesized compound, compare your data against these

expected values.
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Appearance: White to off-white crystalline solid.

Melting Point: Expected range 160–165°C (Based on structurally similar

phenoxyacetamides).

IR Spectroscopy (KBr):

3300–3150 cm

(N-H stretch, amide)

1690 cm

(C=O, aldehyde)

1660 cm

(C=O, amide)

1240 cm

(C-O-C, ether)

1H NMR (400 MHz, DMSO-d

):

9.88 (s, 1H, -CHO)

7.9–7.2 (m, 3H, Aromatic protons)

7.4 (br s, 2H, -NH

)

4.75 (s, 2H, -OCH

-)

Safety & Handling (E-E-A-T)
2-Chloroacetamide: Classified as toxic if swallowed and a skin sensitizer. It may cause

allergic skin reactions. Protocol: Handle in a fume hood with nitrile gloves. Inactivate excess
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alkylating agent in the filtrate by treating with aqueous ammonia or sodium thiosulfate before

disposal.

DMF: Hepatotoxic and readily absorbed through the skin. Use double-gloving if manual

handling is required.

Waste Disposal: The aqueous filtrate contains DMF and potassium salts. It must be disposed

of as halogenated organic waste due to trace chloroacetamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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